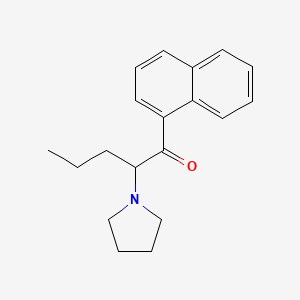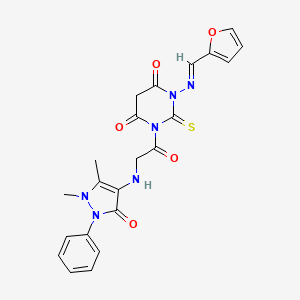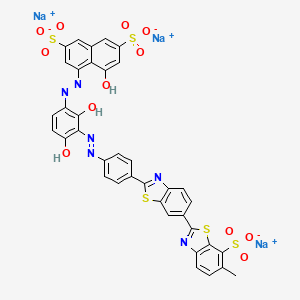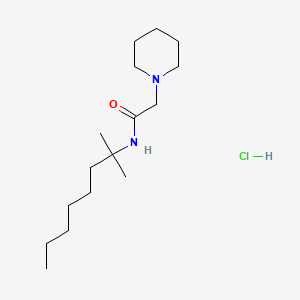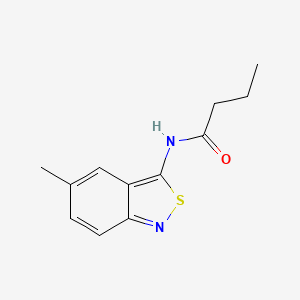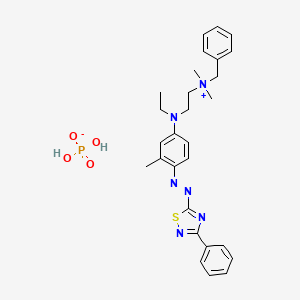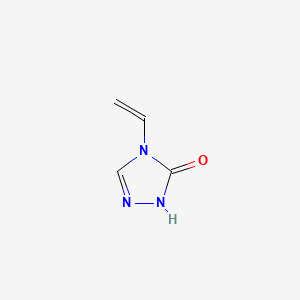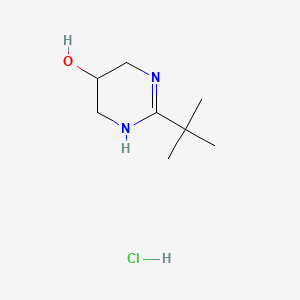
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidinol, featuring a tert-butyl group at the second position and a tetrahydro modification. This compound is often used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride typically involves the reaction of pyrimidinol derivatives with tert-butylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrimidinone and pyrimidine derivatives, which are valuable intermediates in pharmaceutical and chemical research.
科学的研究の応用
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(1,1-Dimethylethyl)-5-pyrimidinol: A closely related compound with similar reactivity but lacking the tetrahydro modification.
5-Bromo-2-tert-butylpyrimidine: Another derivative with a bromine substituent, offering different reactivity and applications.
2-tert-Butyl-5-hydroxypyrimidine: Similar in structure but with distinct chemical properties due to the hydroxyl group.
Uniqueness
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride stands out due to its tetrahydro modification, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
特性
CAS番号 |
124052-92-2 |
|---|---|
分子式 |
C8H17ClN2O |
分子量 |
192.68 g/mol |
IUPAC名 |
2-tert-butyl-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-4-6(11)5-10-7;/h6,11H,4-5H2,1-3H3,(H,9,10);1H |
InChIキー |
NXYOFWJCVFCOMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NCC(CN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


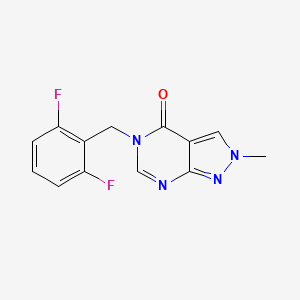
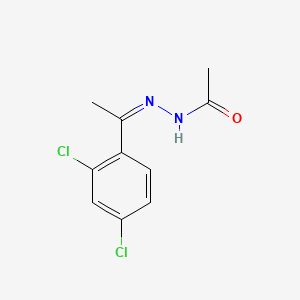
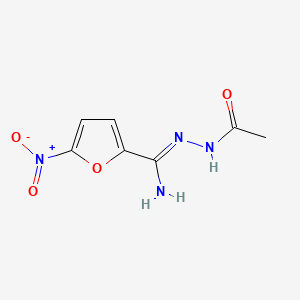
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

